Sweetness Inhibitor Potency: Lactisole (HPMP) IC₅₀ vs. 2,4-DP at Human T1R2/T1R3 Sweet Taste Receptor
The downstream hydrolysis product of 2-(4-methoxyphenoxy)propanoyl chloride—lactisole (HPMP, ±2-(4-methoxyphenoxy)propionic acid)—exhibits an IC₅₀ of 65 μM against the human sweet taste receptor (T1R2/T1R3) expressed in cultured cells [1]. In the same assay platform, the structurally related inhibitor (±)-2,4-DP (2,4-dichlorophenoxypropionic acid) achieves an IC₅₀ of 6.2 μM [1], a ~10.5-fold greater potency. However, lactisole is the only compound in this class approved for human food use at concentrations up to 150 ppm in confectionery, frostings, soft candy, and snack products in the USA [2], whereas 2,4-DP lacks food regulatory clearance. The potency gap is offset by the unique regulatory and safety profile conferred specifically by the 4-methoxyphenoxy substitution pattern.
| Evidence Dimension | Inhibitory potency at human sweet taste receptor (T1R2/T1R3) |
|---|---|
| Target Compound Data | IC₅₀ = 65 μM for (±)-lactisole (derived from target acyl chloride) |
| Comparator Or Baseline | (±)-2,4-DP: IC₅₀ = 6.2 μM; Clofibric acid: IC₅₀ = 20 μM |
| Quantified Difference | Lactisole is ~10.5-fold less potent than 2,4-DP but ~3.3-fold more potent than clofibric acid; uniquely food-approved |
| Conditions | HEK293 cells heterologously expressing human T1R2/T1R3; calcium mobilization assay (PLOS ONE, 2019) |
Why This Matters
Selecting the 2-(4-methoxyphenoxy)propanoyl scaffold over the 2,4-DP scaffold is mandatory for applications requiring food-grade regulatory compliance, despite the potency differential; the acyl chloride is the sole practical entry point to this scaffold.
- [1] Nakagita, T., Ishida, A., Matsuya, T., Kobayashi, T., Narukawa, M., Hirokawa, T., Hashimoto, M. & Misaka, T. (2019). Structural insights into the differences among lactisole derivatives in inhibitory mechanisms against the human sweet taste receptor. PLOS ONE, 14(3), e0213552. IC₅₀ values: (±)-lactisole 65 μM, (±)-2,4-DP 6.2 μM. DOI: 10.1371/journal.pone.0213552 View Source
- [2] Schiffman, S.S., Booth, B.J., Sattely-Miller, E.A., Graham, B.G. & Gibes, K.M. (1999). Selective Inhibition of Sweetness by the Sodium Salt of ±2-(4-Methoxyphenoxy)propanoic Acid. Chemical Senses, 24(4), 439–447. FDA-approved use at ≤150 ppm. DOI: 10.1093/chemse/24.4.439 View Source
